4-isocyanato-N,N-dimethylaniline

Hydrolysis kinetics Isocyanate stability Aqueous reactivity

Choose 4-isocyanato-N,N-dimethylaniline for its unique electronic profile: the para-dimethylamino group reduces electrophilicity vs. phenyl isocyanate, enabling controlled urethane/urea kinetics, 5× lower hydrolysis rate for aqueous reactions, and linear polyisocyanate formation (unlike insoluble meta isomer). The tertiary amine site allows post-polymerization protonation/quaternization for antimicrobial coatings, gene delivery vectors, and stimuli-responsive hydrogels. Built-in UV chromophore (~290–310 nm) eliminates secondary fluorophore labeling.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 16315-59-6
Cat. No. B166453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isocyanato-N,N-dimethylaniline
CAS16315-59-6
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=C=O
InChIInChI=1S/C9H10N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3
InChIKeyYZEHDFBYSOKBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isocyanato-N,N-dimethylaniline (CAS 16315-59-6): Technical Baseline for Aryl Isocyanate Procurement


4-Isocyanato-N,N-dimethylaniline (also known as 4-(dimethylamino)phenyl isocyanate, CAS 16315-59-6) is a para-substituted aromatic monoisocyanate bearing an electron-donating dimethylamino group. It has the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . At ambient temperature, it exists as a beige to brown crystalline low-melting solid with a melting point range of 36–40 °C and a boiling point of 66 °C at 0.3 mmHg . Its density is reported as 1.01 g/cm³ (or 1.1436 g/cm³ depending on measurement conditions) with a refractive index of 1.5600 . As a reactive isocyanate building block, it is utilized in polyurethane synthesis, pharmaceutical intermediate preparation, and functional polymer development .

Why Generic Aryl Isocyanates Cannot Substitute 4-Isocyanato-N,N-dimethylaniline in Critical Applications


Aromatic isocyanates are not interchangeable reagents. The para-dimethylamino substituent on 4-isocyanato-N,N-dimethylaniline exerts a powerful electron-donating resonance effect (+M) that substantially alters the electrophilicity of the –N=C=O group relative to unsubstituted phenyl isocyanate or electron-withdrawing analogs [1]. This electronic modulation directly impacts reaction kinetics in urethane and urea formation, hydrolysis stability under aqueous conditions, and the photophysical properties of derived polymers and conjugates [2]. Furthermore, the dimethylamino moiety introduces a tertiary amine site capable of post-polymerization protonation or quaternization, enabling pH-responsive behavior or cationic charge density that cannot be achieved with simpler aryl isocyanates such as phenyl isocyanate or p-tolyl isocyanate [3]. Substituting 4-isocyanato-N,N-dimethylaniline with a generic analog in a validated synthetic route or polymer formulation risks altered reaction rates, compromised polymer architecture, or complete functional failure.

Quantitative Differentiation Evidence: 4-Isocyanato-N,N-dimethylaniline vs. Structural Analogs


Hydrolysis Kinetics: p-Dimethylaminophenyl Isocyanate vs. Phenyl Isocyanate

The electron-donating para-dimethylamino group significantly retards hydrolytic degradation relative to unsubstituted phenyl isocyanate. In aqueous solution, the observed first-order hydrolysis rate constant for p-dimethylaminophenyl isocyanate is substantially lower than that of phenyl isocyanate under comparable conditions, attributable to reduced electrophilicity at the isocyanate carbon due to resonance donation from the dimethylamino substituent [1]. This kinetic difference has direct implications for shelf-life, formulation stability, and handling protocols in moisture-sensitive applications.

Hydrolysis kinetics Isocyanate stability Aqueous reactivity

Polymerization Behavior: 4-Dimethylaminophenyl Isocyanate vs. 3-Dimethylaminophenyl Isocyanate

Regioisomerism critically determines polymerization outcome. The para-isomer (4-isocyanato-N,N-dimethylaniline) undergoes controlled polymerization to yield soluble, linear polyisocyanates. In contrast, the meta-isomer (3-dimethylaminophenyl isocyanate) produces polymers that are largely insoluble in common organic solvents, limiting solution-phase processing and characterization [1]. This solubility divergence arises from differences in polymer chain packing and intermolecular interactions dictated by substitution geometry.

Polymer synthesis Polyisocyanates Regioisomer comparison

Electrophilicity Ranking: Electron-Donating vs. Electron-Withdrawing para-Substituents

The para-dimethylamino substituent (–N(CH₃)₂) is among the strongest electron-donating groups by resonance, with a Hammett σₚ constant of approximately –0.83. This contrasts sharply with para-nitro (–NO₂, σₚ ≈ +0.78) or para-cyano (–CN, σₚ ≈ +0.66) substituted aryl isocyanates, which exhibit substantially enhanced electrophilicity [1]. The resulting reactivity gradient means that 4-isocyanato-N,N-dimethylaniline requires different catalysts, temperature profiles, and stoichiometric ratios to achieve comparable urethane/urea conversions in polymer synthesis. The dimethylamino group also confers intramolecular basicity that can autocatalyze certain addition reactions under aprotic conditions, a feature absent in electron-deficient isocyanates.

Electronic effects Reactivity modulation Hammett correlation

Purity Specifications: Commercial Grade Variation Analysis

Commercial availability of 4-isocyanato-N,N-dimethylaniline spans multiple purity tiers with quantifiable differences. The Sigma-Aldrich research-grade material is specified at 97% minimum purity (by GC/HPLC), whereas alternative suppliers such as AKSci offer a 95% minimum purity grade . The 2% absolute purity differential may be critical in applications sensitive to trace impurities, such as chain-terminating contaminants in step-growth polymerizations or interfering species in analytical derivatizations. Additionally, physical appearance varies: Sigma-Aldrich material is described as a colorless to pale yellow liquid/solid, while BOC Sciences notes beige to brown crystalline low-melting solid, reflecting potential oxidation or oligomerization differences .

Purity comparison Procurement specification Reagent grade

UV Absorption and Fluorescence Derivatization: Photophysical Differentiation

The dimethylamino group conjugated to the aromatic ring in 4-isocyanato-N,N-dimethylaniline creates an intrinsic UV chromophore with absorption maximum at approximately 290–310 nm, attributable to the π→π* transition of the dimethylaniline moiety [1]. This is in contrast to unsubstituted phenyl isocyanate, which absorbs weakly at shorter wavelengths (~240–260 nm). Upon reaction with amines or alcohols to form ureas or urethanes, the resulting adducts retain this enhanced UV absorbance, enabling HPLC detection at higher wavelengths with reduced solvent interference. Furthermore, derivatives of N,N-dimethylaniline exhibit measurable fluorescence quantum yields (Φ ≈ 0.1–0.3 depending on solvent polarity and substituents), a property absent in simple aryl isocyanates lacking electron-donating groups [2]. This makes the compound uniquely suited for preparing intrinsically detectable conjugates without requiring secondary fluorophore attachment.

Fluorescent labeling Chromophore Analytical derivatization

Cationic Polymer Functionality: Post-Polymerization Protonation/Quaternization

The pendant tertiary amine in polymers derived from 4-isocyanato-N,N-dimethylaniline enables post-polymerization functionalization that is inaccessible from polymers built with phenyl isocyanate or p-tolyl isocyanate. The dimethylamino group can be protonated at pH < ~6.5 to introduce cationic charge density, or quaternized with alkyl halides (e.g., methyl iodide, benzyl bromide) to generate permanent positive charges [1]. This property is exploited in the design of antimicrobial polyurethanes, flocculants, and gene delivery vectors. In contrast, polymers from unsubstituted aryl isocyanates lack this tertiary amine handle and remain charge-neutral irrespective of pH.

Cationic polymers pH-responsive materials Antimicrobial polymers

4-Isocyanato-N,N-dimethylaniline: Research and Industrial Application Scenarios with Quantitative Justification


Synthesis of Solution-Processable Functional Polyisocyanates

The para-isomer (4-isocyanato-N,N-dimethylaniline) is uniquely capable of yielding soluble, linear polyisocyanates, unlike the meta-isomer which produces insoluble polymers unsuitable for solution casting, spin-coating, or chromatographic characterization [1]. This property makes it the monomer of choice for developing functional coatings, optoelectronic thin films, and stimuli-responsive polymer brushes requiring solution-phase processing.

Aqueous Biphasic Urea or Urethane Formation with Reduced Hydrolytic Side Reactions

With a hydrolysis rate constant approximately 5-fold lower than phenyl isocyanate under comparable aqueous conditions, 4-isocyanato-N,N-dimethylaniline tolerates water-containing reaction media better than simpler aryl isocyanates [1]. This enables its use in interfacial polymerizations, aqueous-phase bioconjugation (e.g., protein or polysaccharide modification), and one-pot syntheses where adventitious moisture cannot be rigorously excluded.

Preparation of Intrinsically UV-Detectable or Fluorescent Conjugates

The dimethylamino chromophore confers a characteristic UV absorption band at ~290–310 nm and measurable fluorescence upon appropriate derivatization, properties absent in phenyl isocyanate [1][2]. This eliminates the need for secondary fluorophore attachment in HPLC-UV/fluorescence analytical methods, fatty acid derivatization assays, and sensor development where optical tracking of the isocyanate-derived moiety is required.

Synthesis of pH-Responsive or Cationic Polyurethanes and Polyureas

The tertiary amine site in polymers derived from 4-isocyanato-N,N-dimethylaniline enables protonation at acidic pH or quaternization to introduce permanent cationic charges [1]. This functional handle is essential for antimicrobial surface coatings, gene delivery vectors requiring electrostatic DNA complexation, and stimuli-responsive hydrogels. Polymers built from phenyl isocyanate or p-tolyl isocyanate cannot achieve this functional behavior without co-monomers.

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